molecular formula C15H16N2O2S2 B2910059 2-(3-(Isopropylthio)benzamido)thiophene-3-carboxamide CAS No. 941884-91-9

2-(3-(Isopropylthio)benzamido)thiophene-3-carboxamide

Cat. No.: B2910059
CAS No.: 941884-91-9
M. Wt: 320.43
InChI Key: BYKWHXGJFOPZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-(Isopropylthio)benzamido)thiophene-3-carboxamide is a thiophene-based derivative featuring a benzamido substituent modified with an isopropylthio group at the 3-position of the benzene ring. The compound’s core structure comprises a thiophene-3-carboxamide scaffold, which is functionalized with a secondary amide linkage to the substituted benzamido moiety.

The isopropylthio group introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller or polar substituents. The compound’s synthesis likely follows established protocols for thiophene carboxamide derivatives, involving condensation reactions between activated acyl intermediates and amine-functionalized thiophene precursors, followed by purification via reverse-phase HPLC—a method validated for structurally related compounds .

Properties

IUPAC Name

2-[(3-propan-2-ylsulfanylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-9(2)21-11-5-3-4-10(8-11)14(19)17-15-12(13(16)18)6-7-20-15/h3-9H,1-2H3,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKWHXGJFOPZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(3-(Isopropylthio)benzamido)thiophene-3-carboxamide, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow processes and advanced purification techniques to ensure the quality of the final product .

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects on Bioactivity Compound 2: The cyclohexenyl and phenyl groups confer rigidity and hydrophobicity, correlating with strong antibacterial activity against Gram-positive bacteria. The bulky substituents may facilitate interactions with hydrophobic pockets in bacterial enzymes . Compound 3: The chlorophenyl and tert-butyl groups enhance steric hindrance, reducing antibacterial efficacy but showing moderate biofilm inhibition. The tert-butyl group’s size may limit target accessibility . Its sulfur atom may participate in hydrogen bonding or redox interactions, a feature absent in Compounds 2 and 3.

Physical Properties

  • Melting points for analogs range from 198–226°C, reflecting crystallinity influenced by substituent bulk. The target compound’s isopropylthio group, less rigid than cyclohexenyl (Compound 2) but more polar than tert-butyl (Compound 3), may result in a melting point intermediate to these values (~210–220°C).

Synthetic Methodology

  • All compounds utilize anhydride-mediated acylation of thiophene precursors, followed by HPLC purification. The target compound’s synthesis would likely employ 3-(isopropylthio)benzoic acid anhydride and a thiophene-3-carboxamide intermediate under inert conditions .

Spectroscopic Characterization

  • IR and NMR data for analogs (e.g., C=O stretches at 1680–1720 cm⁻¹, NH signals near δ 10–12 ppm) provide a framework for confirming the target compound’s structure. The isopropylthio group’s protons are expected to appear as a septet (δ ~3.5 ppm) and doublets (δ ~1.3 ppm) in ¹H NMR .

Research Implications and Limitations

Further studies should prioritize synthesis using the methodologies outlined for Compounds 2 and 3 , followed by in vitro assays against Gram-positive and Gram-negative strains. Comparative molecular docking studies could elucidate the role of the isopropylthio group in target binding efficiency.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.